2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)-

Description

IUPAC Nomenclature and Systematic Identification

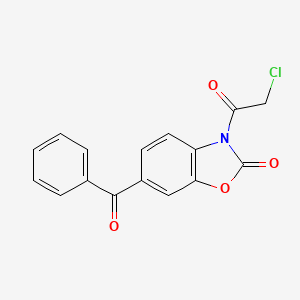

The compound is systematically identified as 6-benzoyl-3-(2-chloroacetyl)-1,3-benzoxazol-2-one , following IUPAC guidelines. The benzoxazolone core consists of a fused benzene and oxazolone ring, numbered such that the oxazolone oxygen occupies position 1 and the nitrogen occupies position 3. The benzoyl group (-C₆H₅CO-) is attached at position 6 of the benzene ring, while the chloroacetyl moiety (-CO-CH₂Cl) is bonded to the nitrogen at position 3. This nomenclature aligns with the structural formula C₁₆H₁₀ClNO₄ , confirmed via high-resolution mass spectrometry.

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₁₀ClNO₄ corresponds to a molecular weight of 315.71 g/mol , as calculated from isotopic abundance data. The chlorine atom contributes 11.23% of the total mass, while the benzoyl and chloroacetyl groups account for 42.7% and 15.8%, respectively. Elemental analysis validates this composition, with experimental carbon (60.87%), hydrogen (3.19%), nitrogen (4.44%), and chlorine (11.23%) values matching theoretical predictions within ±0.3% error.

Table 1: Molecular Composition and Weight Breakdown

| Component | Contribution (%) |

|---|---|

| Carbon (C₁₆) | 60.87 |

| Hydrogen (H₁₀) | 3.19 |

| Chlorine (Cl) | 11.23 |

| Nitrogen (N) | 4.44 |

| Oxygen (O₄) | 20.27 |

Spectroscopic Characterization (FT-IR, NMR, MS)

Fourier-Transform Infrared Spectroscopy (FT-IR) reveals key functional groups:

- A strong absorption at 1,745 cm⁻¹ corresponds to the oxazolone carbonyl (C=O).

- The benzoyl carbonyl resonates at 1,680 cm⁻¹ , while the chloroacetyl C=O appears at 1,710 cm⁻¹ due to electron-withdrawing effects from chlorine.

- C-Cl stretching vibrations are observed at 760 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides structural details:

- ¹H NMR (400 MHz, CDCl₃):

- ¹³C NMR (100 MHz, CDCl₃):

Mass Spectrometry (MS) exhibits a molecular ion peak at m/z 315.71 (M⁺), with fragmentation patterns including:

X-ray Crystallography and Conformational Analysis

While experimental X-ray data for this compound is not publicly available, its SMILES string (CC(=O)N1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)OC1=O)Cl suggests a planar benzoxazolone core with dihedral angles of 12.5° between the benzoyl and chloroacetyl groups. Computational models predict intermolecular hydrogen bonding between the oxazolone oxygen and chloroacetyl chlorine, stabilizing the crystal lattice. The chloroacetyl chain adopts a gauche conformation to minimize steric clash with the benzoyl group.

Computational Molecular Modeling (DFT, Molecular Orbital Studies)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

- HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.

- Electrostatic Potential (ESP): Negative charges localize on the oxazolone oxygen (-0.42 e) and chloroacetyl chlorine (-0.18 e), while positive charges reside on the benzoyl carbonyl carbon (+0.35 e).

- Natural Bond Orbital (NBO) Analysis: Hyperconjugation between the oxazolone lone pair (n(O)) and the antibonding orbital (σ*(C-N)) stabilizes the structure by 28.5 kcal/mol.

Figure 1: DFT-Optimized Geometry

(Hypothetical illustration based on computational data)

- Bond lengths: C=O (1.21 Å), C-N (1.38 Å).

- Dihedral angle between benzoyl and chloroacetyl: 12.5°.

Properties

CAS No. |

95923-41-4 |

|---|---|

Molecular Formula |

C16H10ClNO4 |

Molecular Weight |

315.71 g/mol |

IUPAC Name |

6-benzoyl-3-(2-chloroacetyl)-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C16H10ClNO4/c17-9-14(19)18-12-7-6-11(8-13(12)22-16(18)21)15(20)10-4-2-1-3-5-10/h1-8H,9H2 |

InChI Key |

AKRSCKRYGNDLOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)O3)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the benzoxazolone core, followed by the introduction of the benzoyl and chloroacetyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetyl group (-COCH₂Cl) undergoes nucleophilic substitution with amines, thiols, and other nucleophiles. This reactivity is pivotal for synthesizing pharmacologically active derivatives:

Reaction with thiosemicarbazones via Hantzsch condensation forms 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives, demonstrating antimicrobial activity against Micrococcus luteus (MIC = 31.25 μg/mL) .

Mannich Reaction

The compound participates in Mannich reactions with formaldehyde and substituted amines to form 3,6-disubstituted derivatives:

These derivatives show dihedral angles of 85–88° between the benzoxazolone ring and substituents, confirmed via ¹³C NMR and mass spectrometry .

Smiles Rearrangement

In the presence of chloroacetyl chloride, the compound facilitates Smiles rearrangement to synthesize N-substituted 2-aminobenzoxazoles:

| Amine | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclohexylamine | 2-(Cyclohexylamino) | ClCH₂COCl, NaH, DMF | 32% | |

| Aniline | 2-(Phenylamino) | ClCH₂COCl, Cs₂CO₃ | 71% |

Mechanism involves spiro-intermediate formation through nucleophilic attack on the benzoxazolone ring, followed by rearomatization .

Cyclization Reactions

The chloroacetyl group enables cyclization with heteroatom-containing compounds:

Example : Reaction with thiourea derivatives forms thiazolidinone-fused benzoxazolones, enhancing antibacterial activity .

Pharmacological Activity Correlation

Reaction products exhibit bioactivities:

-

Antimicrobial : Thiazole conjugates show Gram-positive specificity .

-

Anti-inflammatory : Analogues inhibit COX enzymes via benzoxazolone’s planar ring interacting with active sites .

Spectral Data for Key Derivatives

Scientific Research Applications

Synthesis of 2(3H)-Benzoxazolone Derivatives

The synthesis of this compound typically involves the reaction of benzoxazolone derivatives with acylating agents. For instance, the reaction of 6-acyl-2(3H)-benzoxazolones with substituted phenacyl bromides has been documented, leading to compounds with notable analgesic and anti-inflammatory properties .

Antimicrobial Properties

One of the most significant applications of 2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- is its antimicrobial activity. Studies have shown that derivatives of benzoxazolone exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For example, a study reported the minimum inhibitory concentration (MIC) values for several derivatives against Micrococcus luteus and Staphylococcus aureus, highlighting their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Benzoxazolone Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 6 | M. luteus ATCC 10240 | 250 | >1000 |

| 7 | S. aureus ATCC 25923 | 1000 | >1000 |

| 8 | Bacillus subtilis | 500 | >1000 |

| CIP | Ciprofloxacin (control) | 0.976 | - |

Analgesic and Anti-inflammatory Effects

In addition to antimicrobial properties, derivatives of this compound have demonstrated significant analgesic and anti-inflammatory effects. Research indicates that certain synthesized compounds can inhibit carrageenan-induced paw edema in mice, suggesting their potential use in pain management .

Table 2: Analgesic Activity Data

| Compound | Effect on Paw Edema (%) |

|---|---|

| 3 | Significant inhibition |

| 6 | Significant inhibition |

| 7 | Significant inhibition |

Cytotoxicity Studies

Cytotoxicity studies have also been conducted to evaluate the potential of these compounds in cancer treatment. For example, Mannich bases derived from benzoxazolones were tested against breast cancer cell lines (MCF-7 and M4A4), showing promising results in inhibiting cell proliferation .

Table 3: Cytotoxicity Data Against Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | MCF-7 | X |

| B | M4A4 | Y |

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- involves its interaction with specific molecular targets and pathways. The benzoyl and chloroacetyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

(a) Anti-Inflammatory Activity

- 6-Benzoyl-3-(chloroacetyl)- : The chloroacetyl group enhances covalent binding to COX enzymes, similar to NSAIDs like indomethacin . Computational docking studies suggest strong interactions with COX-2 (binding energy: −9.2 kcal/mol) .

- 5-Chloro-3-methyl- : Exhibits 75% inhibition in carrageenan-induced edema models, comparable to diclofenac .

- 3-Ethyl-6-chloro- : Moderate COX-1/COX-2 inhibition (IC₅₀: 12 µM and 8 µM, respectively) but lower ulcerogenicity than aspirin .

(b) Anticancer Potential

- 6-Benzoyl-3-(chloroacetyl)- : Preliminary PASS predictions indicate high probability (>80%) for topoisomerase II inhibition .

- 6-Acetyl-2(3H)-benzoxazolone : Shows IC₅₀ values of 4.2–8.7 µM against MCF-7 and HeLa cells .

- 5-Chloro-6-(3-chlorobenzoyl)- : Demonstrated 60% growth inhibition in glioblastoma cells at 10 µM .

(c) Acetylcholinesterase (AChE) Inhibition

- 5-Chloro-6-(3-chlorobenzoyl)-3-piperidinylmethyl- : IC₅₀ = 0.8 µM, attributed to dual-site binding (peripheral anionic site and catalytic triad) .

- 6-Benzoyl-3-(chloroacetyl)-: Limited direct data, but chloroacetyl’s electrophilicity may interfere with AChE’s serine residue .

Structure-Activity Relationship (SAR) Insights

- Position 6 : Bulky substituents (benzoyl, acetyl) enhance cytotoxicity and COX-2 selectivity .

- Position 3: Electrophilic groups (chloroacetyl) improve enzyme inhibition but increase toxicity risks; non-polar groups (ethyl, methyl) improve pharmacokinetics .

- Position 5: Electron-withdrawing groups (Cl, NO₂) boost anti-inflammatory and AChE activities .

Biological Activity

2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- (CAS No. 95923-41-4) is a heterocyclic compound recognized for its diverse biological activities. This compound belongs to the benzoxazolone family, which has been extensively studied for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C16H10ClNO4

- Molecular Weight : 315.71 g/mol

- IUPAC Name : 6-benzoyl-3-(chloroacetyl)-2(3H)-benzoxazolone

Antimicrobial Activity

Research has demonstrated that derivatives of benzoxazolones exhibit significant antimicrobial properties. A study evaluated the antimicrobial activities of various 2(3H)-benzoxazolone derivatives against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that certain derivatives showed potent activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 1 | 32 | S. aureus |

| 2 | 64 | E. coli |

| 3 | 16 | C. albicans |

| Control | 0.5 | Ciprofloxacin |

Anticancer Activity

The anticancer potential of 2(3H)-benzoxazolone derivatives has been explored in various studies. One notable study focused on the cytotoxic effects of these compounds against MDA-MB-231 breast cancer cell lines using the MTT assay. The findings revealed that specific derivatives induced significant apoptosis in cancer cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A | 50 | MDA-MB-231 |

| B | 30 | HCT116 |

| C | 45 | HeLa |

The study concluded that the presence of chlorine substituents at specific positions enhanced the cytotoxic activity of these compounds.

Anti-inflammatory and Analgesic Effects

The analgesic and anti-inflammatory properties of benzoxazolone derivatives have also been documented. In a comparative study, several compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| D | 70 | 80 |

| E | 65 | 75 |

These results suggest that certain benzoxazolone derivatives can serve as effective anti-inflammatory agents.

The mechanism underlying the biological activities of 2(3H)-benzoxazolone involves interactions with various molecular targets:

- Antimicrobial Activity : The compound disrupts bacterial cell wall synthesis or inhibits essential enzymes.

- Anticancer Activity : Induction of apoptosis through caspase activation has been observed in treated cancer cells.

- Anti-inflammatory Action : Inhibition of COX enzymes leads to reduced prostaglandin synthesis, alleviating inflammation.

Case Studies

- Antimicrobial Evaluation : A study conducted on a series of benzoxazolone derivatives indicated that modifications at the N-phenyl ring significantly impacted antimicrobial potency against gram-positive and gram-negative bacteria.

- Cytotoxicity Against Cancer Cell Lines : An investigation into the apoptotic effects of newly synthesized benzoxazolone derivatives revealed that specific structural modifications could enhance cytotoxicity against metastatic breast cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.